molecular formula C22H28O8 B10840030 15-acetoxy-eremantholide B

15-acetoxy-eremantholide B

Cat. No.: B10840030
M. Wt: 420.5 g/mol
InChI Key: UNFGCPCUYMXWDG-MRPVOENGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

15-Acetoxy-eremantholide B is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. This compound is particularly noted for its anti-inflammatory and cytostatic properties, making it a subject of interest in medicinal chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 15-acetoxy-eremantholide B involves several steps, starting from naturally occurring precursors. The key steps include the acetylation of eremantholide B, which is achieved using acetic anhydride in the presence of a catalyst such as pyridine .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of eremantholide B from plant sources, followed by chemical modification. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: 15-Acetoxy-eremantholide B undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .

Scientific Research Applications

15-Acetoxy-eremantholide B has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 15-acetoxy-eremantholide B involves the inhibition of the NF-kappa-B signaling pathway. This pathway is crucial for the regulation of immune responses and inflammation. By inhibiting this pathway, this compound reduces the production of pro-inflammatory cytokines and suppresses the proliferation of immune cells . The compound interacts with molecular targets such as I-kappa-B kinases, preventing the activation of NF-kappa-B and its translocation to the nucleus .

Comparison with Similar Compounds

Comparison: 15-Acetoxy-eremantholide B is unique among sesquiterpene lactones due to its specific acetoxy group, which enhances its biological activity. Compared to similar compounds, it exhibits a higher potency in inhibiting the NF-kappa-B pathway and greater efficacy in reducing inflammation and cell proliferation .

Properties

Molecular Formula

C22H28O8

Molecular Weight

420.5 g/mol

IUPAC Name

[(1S,3R,7Z,9R,12S,13R)-13-[(2R)-butan-2-yl]-13-hydroxy-3,12-dimethyl-4,11-dioxo-10,14,16-trioxatetracyclo[7.5.1.13,6.012,15]hexadeca-5,7-dien-7-yl]methyl acetate

InChI

InChI=1S/C22H28O8/c1-6-11(2)22(26)21(5)18-15(28-19(21)25)7-13(10-27-12(3)23)14-8-17(24)20(4,29-14)9-16(18)30-22/h7-8,11,15-16,18,26H,6,9-10H2,1-5H3/b13-7-/t11-,15-,16+,18?,20-,21-,22-/m1/s1

InChI Key

UNFGCPCUYMXWDG-MRPVOENGSA-N

Isomeric SMILES

CC[C@@H](C)[C@@]1([C@@]2(C3[C@@H](O1)C[C@@]4(C(=O)C=C(O4)/C(=C\[C@H]3OC2=O)/COC(=O)C)C)C)O

Canonical SMILES

CCC(C)C1(C2(C3C(O1)CC4(C(=O)C=C(O4)C(=CC3OC2=O)COC(=O)C)C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.